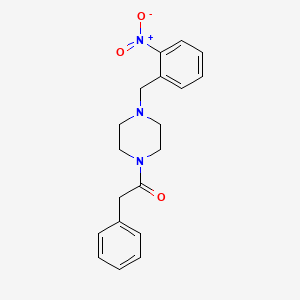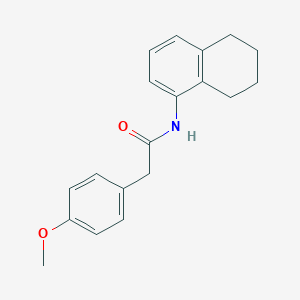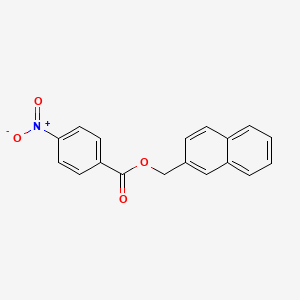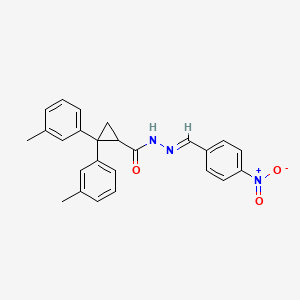
N-(5-chloro-2-methoxyphenyl)-2-(3-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2-(3-methylphenoxy)acetamide, commonly known as CMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule belongs to the class of arylacetamide derivatives and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The mechanism of action of CMA is not fully understood. However, studies have suggested that CMA exerts its pharmacological effects by modulating various signaling pathways. In cancer cells, CMA induces apoptosis by activating the caspase cascade and inhibiting the NF-κB signaling pathway. In inflammation, CMA inhibits the production of pro-inflammatory cytokines by suppressing the NF-κB and MAPK signaling pathways. In pain management, CMA inhibits the production of prostaglandins by inhibiting the COX-2 enzyme.
Biochemical and Physiological Effects:
CMA has been shown to have various biochemical and physiological effects. In cancer cells, CMA induces apoptosis, inhibits angiogenesis, and inhibits the invasion and migration of cancer cells. In inflammation, CMA inhibits the production of pro-inflammatory cytokines and reduces the infiltration of immune cells. In pain management, CMA alleviates pain by inhibiting the production of prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
CMA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab with a high yield. It is also relatively stable and can be stored for extended periods without degradation. However, CMA has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, CMA has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
Zukünftige Richtungen
There are several future directions for the study of CMA. One potential direction is to study the safety and efficacy of CMA in humans. Another direction is to explore the potential of CMA as a therapeutic agent in other diseases such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of CMA and to identify other signaling pathways that are modulated by CMA.
Synthesemethoden
The synthesis of CMA involves the reaction of 5-chloro-2-methoxyaniline with 3-methylphenol in the presence of acetic anhydride and a catalyst. The resulting intermediate is then treated with acetic acid and hydrochloric acid to yield CMA. The overall yield of this synthesis method is approximately 50%, and the purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
CMA has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and pain management. In cancer research, CMA has shown promising results as a potential anticancer agent. Studies have shown that CMA can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is another area where CMA has been studied. CMA has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In the field of pain management, CMA has been studied as a potential analgesic agent. Studies have shown that CMA can alleviate pain by inhibiting the production of prostaglandins.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-11-4-3-5-13(8-11)21-10-16(19)18-14-9-12(17)6-7-15(14)20-2/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLAXORCTOTGTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B5861368.png)

![4-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)ethylidene]-1-piperazinamine](/img/structure/B5861377.png)




![N-[4-(diethylamino)-3-methylphenyl]-2-methoxybenzamide](/img/structure/B5861416.png)

![2-(4-nitrophenyl)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5861420.png)
![4-methyl-1-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperidine](/img/structure/B5861424.png)
